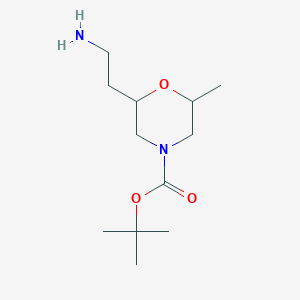
1-Ethyl-3-methyl-1,4-diazepane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazepine derivatives can be achieved through various methods. For instance, a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes has been described for the direct stereoselective synthesis of 1,4-diazepane derivatives . Additionally, novel thieno[2,3-e][1,4]diazepine-2,5-diones were synthesized using ethyl cyanacetate as the initial material after a 4-step reaction . These methods highlight the versatility and adaptability of synthetic approaches to access a wide range of diazepine derivatives.
Molecular Structure Analysis
The molecular structure of diazepine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of a bis(p-chlorobenzoyl) diazepine derivative was determined by X-ray methods, revealing the enamide form with diacylation on nitrogen . Vibrational spectroscopic techniques such as FT-IR and FT-Raman, along with quantum mechanical methods, have been employed to study the molecular geometry and vibrational wavenumbers of diazepine derivatives .
Chemical Reactions Analysis
Diazepine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 4,5-diaminopyrimidine with acetoacetic ester yielded isomeric dihydropyrimido[4,5-b][1,4]-diazepinones, with the formation of different products depending on the reaction conditions . Furthermore, the direct condensation of fluorine-containing 1,3-diketones with ethylenediamine monohydroperchlorate led to the formation of 1,4-diazepines .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives can be characterized by their spectroscopic data, molecular electrostatic potential (MEP), and thermodynamic properties. The MEP and HOMO-LUMO energies can provide insights into the biological activity of the compounds. For example, a study indicated that a diazepine derivative had a lower softness value and high electrophilicity index, which could describe its biological activity . The thermodynamic properties such as heat capacity, entropy, and enthalpy changes with temperature have also been examined .
Wissenschaftliche Forschungsanwendungen
1,4-Diazepines: Synthesis and Biological Significance
1,4-Diazepines are significant for their wide range of biological activities. These compounds, including various derivatives, have been extensively studied for their medicinal properties. Research indicates that 1,4-diazepines and their derivatives possess antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. These attributes underscore the pharmaceutical importance of 1,4-diazepines, suggesting their potential utility in developing new therapeutic agents. The study by Rashid et al. (2019) offers a comprehensive review of the synthetic schemes, chemical reactions, and biological aspects of 1,4-diazepines, highlighting their significance in pharmaceutical research (Rashid et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-ethyl-3-methyl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-10-6-4-5-9-8(2)7-10;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNXDRDHWISRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNC(C1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)



![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)
![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)
![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)
![2-[Butan-2-yl-(3,6-dichloropyridine-2-carbonyl)amino]acetic acid](/img/structure/B2533069.png)

![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)

